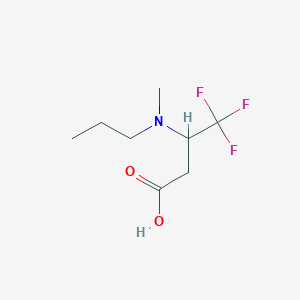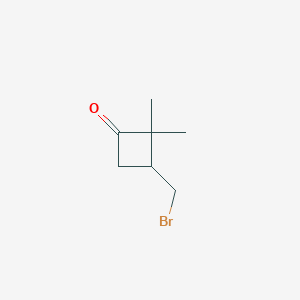
3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one is an organic compound with a unique structure characterized by a cyclobutanone ring substituted with a bromomethyl group and two methyl groups. This compound is of interest in organic synthesis due to its potential reactivity and applications in various fields of chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one typically involves the bromination of 2,2-dimethylcyclobutanone. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction . The reaction proceeds through a free radical mechanism, where the bromine atom is introduced at the methylene position adjacent to the carbonyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions at the bromomethyl group to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol are typical reducing agents.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid are used for oxidation reactions.
Major Products Formed
Substitution: Formation of new compounds with functional groups such as azides, thiocyanates, or ethers.
Reduction: Formation of 3-(Hydroxymethyl)-2,2-dimethylcyclobutan-1-ol.
Oxidation: Formation of 3-(Carboxymethyl)-2,2-dimethylcyclobutan-1-one.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential use in the development of new drugs due to its ability to form various bioactive compounds through substitution reactions.
Material Science: Utilized in the synthesis of polymers and materials with specific properties, such as increased thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one in chemical reactions involves the formation of reactive intermediates, such as free radicals or carbocations, depending on the reaction conditions. These intermediates facilitate the substitution, reduction, or oxidation processes by interacting with nucleophiles, reducing agents, or oxidizing agents, respectively.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromomethyl-1,3-dioxolane: A compound with a similar bromomethyl group but a different ring structure.
3-(Bromomethyl)indole: Another compound with a bromomethyl group attached to an indole ring.
Uniqueness
3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one is unique due to its cyclobutanone ring structure, which imparts distinct reactivity and stability compared to other bromomethyl-substituted compounds. The presence of two methyl groups on the cyclobutanone ring also influences its chemical behavior, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H11BrO |
|---|---|
Peso molecular |
191.07 g/mol |
Nombre IUPAC |
3-(bromomethyl)-2,2-dimethylcyclobutan-1-one |
InChI |
InChI=1S/C7H11BrO/c1-7(2)5(4-8)3-6(7)9/h5H,3-4H2,1-2H3 |
Clave InChI |
HJPJUZODEYMDTN-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CC1=O)CBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



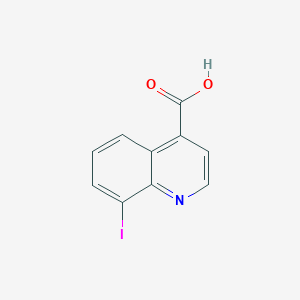
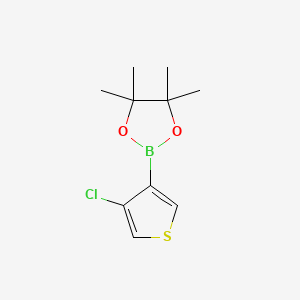
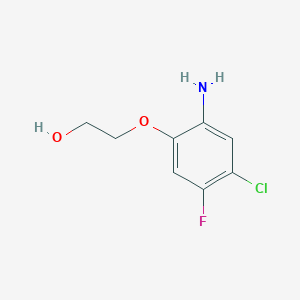
![5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13630418.png)
![6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13630421.png)
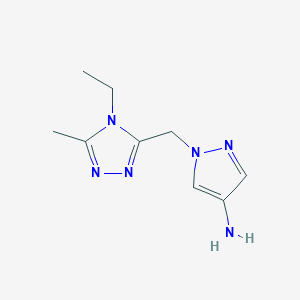
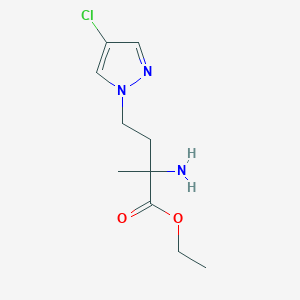

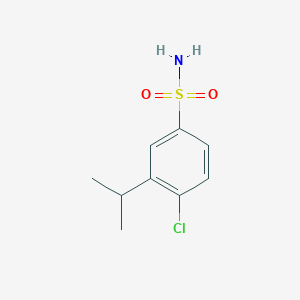
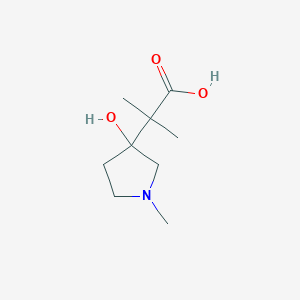
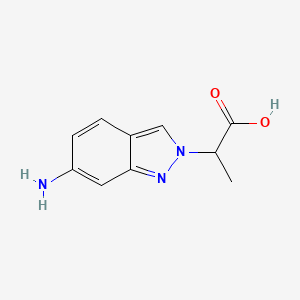
![Ammonium (2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl methyl phosphate](/img/structure/B13630450.png)
